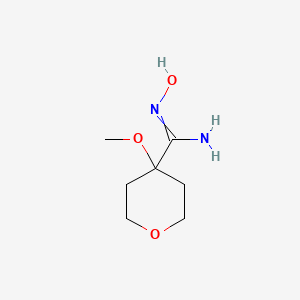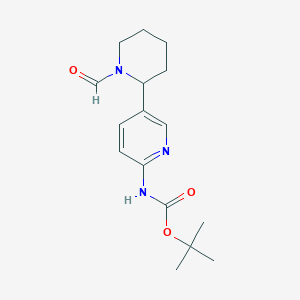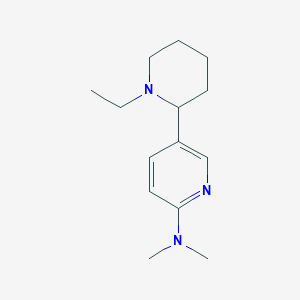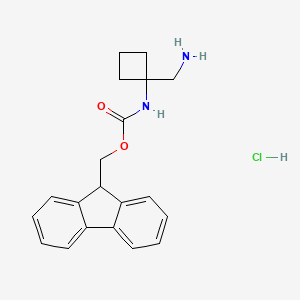![molecular formula C10H12N4O2 B11819953 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine is a novel compound that has garnered significant interest in the scientific community. This compound is characterized by its unique structure, which includes a morpholine ring attached to an oxazolo[4,5-C]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of an oxazole ring can be achieved through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) and ammonium acetate. The morpholine ring is then introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Morpholine, phosphorus oxychloride (POCl3), ammonium acetate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted morpholine or oxazole derivatives.
Applications De Recherche Scientifique
7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine
- 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
Uniqueness
Compared to similar compounds, 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine stands out due to its unique structural features. The combination of the morpholine ring and the oxazolo[4,5-C]pyridine core imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
7-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C10H12N4O2/c11-10-7-5-13-16-9(7)8(6-12-10)14-1-3-15-4-2-14/h5-6H,1-4H2,(H2,11,12) |
Clé InChI |
PGQZEXIGRKEQIA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CN=C(C3=C2ON=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)

![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)



![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)

